molecular formula C2H2Br2F2 B13422074 1,1-Difluoro-2,2-dibromoethane CAS No. 359-19-3

1,1-Difluoro-2,2-dibromoethane

Cat. No.: B13422074
CAS No.: 359-19-3
M. Wt: 223.84 g/mol
InChI Key: NXFKOKIVSXXVIN-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,2-dibromoethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₂F₂. It is a colorless liquid with a boiling point of 108.7°C at 760 mmHg and a density of 2.248 g/cm³

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2,2-dibromoethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane using an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced distillation techniques to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2,2-dibromoethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes or alkynes.

    Addition Reactions: It can add to unsaturated compounds, forming more complex halogenated derivatives.

Common Reagents and Conditions:

    Potassium Hydroxide (KOH): Used in dehydrohalogenation reactions.

    Nucleophiles: Such as sodium iodide (NaI) for substitution reactions.

    Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity.

Major Products:

    Alkenes and Alkynes: Formed through elimination reactions.

    Substituted Halogenated Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1,1-Difluoro-2,2-dibromoethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-2,2-dibromoethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The pathways involved often include halogenation and dehalogenation reactions, which can modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness: 1,1-Difluoro-2,2-dibromoethane is unique due to its specific combination of fluorine and bromine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise halogenation patterns and specific reactivity profiles.

Properties

IUPAC Name

1,1-dibromo-2,2-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2F2/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFKOKIVSXXVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465100
Record name 1,1-Difluoro-2,2-dibromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-19-3
Record name 1,1-Difluoro-2,2-dibromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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